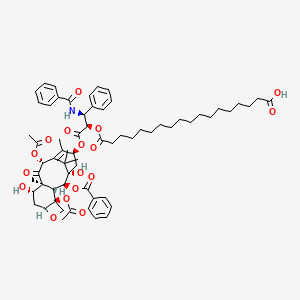

Paclitaxel octadecanedioate

Descripción general

Descripción

El octadecanoato de paclitaxel es una forma de profármaco del paclitaxel, que es un agente quimioterapéutico bien conocido. Este compuesto se crea mediante la conjugación del paclitaxel con ácido 1,18-octadecanodioico . A diferencia del paclitaxel, el octadecanoato de paclitaxel no promueve la polimerización de la tubulina in vitro a una concentración de 10 μM . Ha mostrado efectos citotóxicos en varias líneas celulares cancerosas y ha sido efectivo en la reducción del crecimiento tumoral en modelos de ratón .

Mecanismo De Acción

El octadecanoato de paclitaxel ejerce sus efectos al ser convertido en paclitaxel en el cuerpo. El paclitaxel se une a los microtúbulos y los estabiliza, evitando su despolimerización. Esto interrumpe la función normal de los microtúbulos, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . La forma de profármaco permite una mejor solubilidad y administración dirigida, mejorando su eficacia terapéutica .

Compuestos similares:

Paclitaxel: El compuesto original, conocido por sus propiedades estabilizadoras de los microtúbulos.

Docetaxel: Un agente quimioterapéutico similar con un grupo hidroxilo en la posición C10 en lugar de un grupo acetato.

Cabazitaxel: Otro derivado de taxano utilizado en la quimioterapia.

Singularidad: El octadecanoato de paclitaxel es único por su naturaleza de profármaco, lo que permite una mejor solubilidad y administración dirigida en comparación con el paclitaxel. Esto mejora sus efectos citotóxicos y reduce los efectos secundarios asociados con la terapia tradicional con paclitaxel .

Análisis Bioquímico

Biochemical Properties

Paclitaxel octadecanedioate interacts with various enzymes, proteins, and other biomolecules. The pharmacological activity of paclitaxel is mainly determined by the ester side chain at C-13 position, the A ring, the C-2 benzoyl group and the oxetane ring in its structure . Unlike other microtubule-targeting anticancer agents that prevent the polymerization of microtubules, paclitaxel induces mitotic arrest by microtubule hyper-stabilization .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and induction of mitotic catastrophe . It has been shown to induce the expression of several pro-apoptosis mediators and can modulate the activity of anti-apoptosis mediators .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Paclitaxel is a novel antimicrotubule agent that promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization . This stability results in the inhibition of the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that chronic treatment of Drosophila larvae with paclitaxel caused degeneration and altered the branching pattern of nociceptive neurons, and reduced thermal nociceptive responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that all mice CIPN models treated with either paclitaxel or cisplatin using an administration route used in clinical practice seem suitable models .

Metabolic Pathways

This compound is involved in various metabolic pathways. The paclitaxel biosynthetic pathway in yew is divided into three main stages .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Paclitaxel elimination is regulated by a wide array of genes involved in metabolism and extracellular transport .

Subcellular Localization

Studies on paclitaxel have shown that it induces nuclear translocation of FOXO3a in breast cancer cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El octadecanoato de paclitaxel se sintetiza mediante la conjugación del paclitaxel con ácido 1,18-octadecanodioico. El proceso implica la esterificación del paclitaxel con el diácido en condiciones específicas para formar el profármaco .

Métodos de producción industrial: La producción industrial del octadecanoato de paclitaxel implica el uso de albúmina sérica humana para formar una mezcla 5:1 con el profármaco. Esta mezcla se utiliza entonces por sus propiedades citotóxicas contra las células cancerosas . El proceso de producción incluye pasos como la disolución en etanol, la evaporación al vacío y la mezcla con polvos de albúmina .

Análisis De Reacciones Químicas

Tipos de reacciones: El octadecanoato de paclitaxel experimenta varias reacciones químicas, incluyendo la esterificación y la hidrólisis. El proceso de esterificación se utiliza para sintetizar el compuesto, mientras que la hidrólisis puede descomponerlo en sus partes constituyentes .

Reactivos y condiciones comunes:

Esterificación: Implica el uso de ácido 1,18-octadecanodioico y paclitaxel en condiciones ácidas.

Hidrólisis: Puede llevarse a cabo en condiciones básicas o ácidas para romper el enlace éster.

Productos principales formados: Los productos principales formados a partir de la hidrólisis del octadecanoato de paclitaxel son paclitaxel y ácido 1,18-octadecanodioico .

Aplicaciones Científicas De Investigación

El octadecanoato de paclitaxel tiene varias aplicaciones de investigación científica:

Comparación Con Compuestos Similares

Paclitaxel: The parent compound, known for its microtubule-stabilizing properties.

Docetaxel: A similar chemotherapeutic agent with a hydroxyl group at the C10 position instead of an acetate group.

Cabazitaxel: Another taxane derivative used in chemotherapy.

Uniqueness: Paclitaxel octadecanedioate is unique due to its prodrug nature, which allows for improved solubility and targeted delivery compared to paclitaxel. This enhances its cytotoxic effects and reduces side effects associated with traditional paclitaxel therapy .

Propiedades

IUPAC Name |

18-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-18-oxooctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H83NO17/c1-41-47(39-65(77)58(82-60(75)46-34-26-21-27-35-46)56-63(6,48(69)38-49-64(56,40-78-49)83-43(3)68)57(73)54(79-42(2)67)52(41)62(65,4)5)80-61(76)55(53(44-30-22-19-23-31-44)66-59(74)45-32-24-20-25-33-45)81-51(72)37-29-18-16-14-12-10-8-7-9-11-13-15-17-28-36-50(70)71/h19-27,30-35,47-49,53-56,58,69,77H,7-18,28-29,36-40H2,1-6H3,(H,66,74)(H,70,71)/t47-,48-,49+,53-,54+,55+,56-,58-,63+,64-,65+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJFZDIRENPICR-SNNBKDRYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H83NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1150.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.